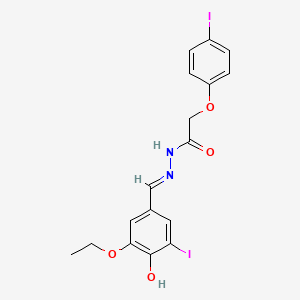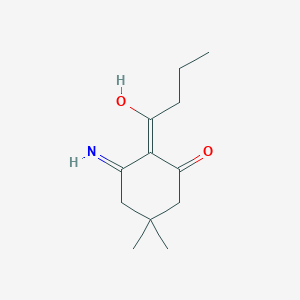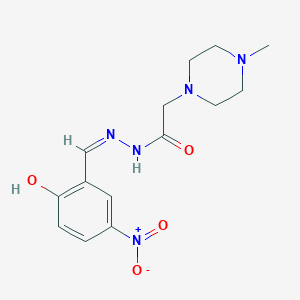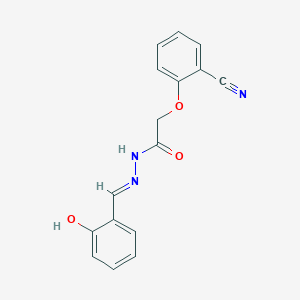
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide
Übersicht
Beschreibung
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide, also known as EIHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EIHA is a hydrazone derivative of 2-(4-iodophenoxy) acetic acid, and its synthesis method involves the condensation of 2-(4-iodophenoxy) acetic acid hydrazide with 3-ethoxy-4-hydroxy-5-iodobenzaldehyde.
Wirkmechanismus
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide exerts its antitumor activity by inhibiting the activity of topoisomerase IIα, which is essential for DNA replication and cell proliferation. N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide binds to the DNA-topoisomerase IIα complex, leading to the formation of a ternary complex that inhibits the activity of topoisomerase IIα. This results in the accumulation of DNA double-strand breaks and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to its ability to inhibit the activity of topoisomerase IIα, N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has also been shown to inhibit the growth and metastasis of cancer cells in animal models, which highlights its potential as a therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce cell cycle arrest and apoptosis, and its potential to overcome drug resistance in cancer cells. However, N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the formulation and delivery of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide for its clinical application.
Zukünftige Richtungen
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has shown promising results in preclinical studies, and several future directions can be explored to enhance its therapeutic potential. One direction is to investigate the combination therapy of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide with other chemotherapeutic agents to improve its efficacy and overcome drug resistance in cancer cells. Another direction is to optimize the formulation and delivery of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide to enhance its bioavailability and pharmacokinetics. Moreover, the molecular mechanism of N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide's antitumor activity needs to be further elucidated to identify potential targets for cancer therapy.
Wissenschaftliche Forschungsanwendungen
N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-(4-iodophenoxy)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is attributed to its ability to inhibit the activity of topoisomerase IIα, a critical enzyme involved in DNA replication and cell proliferation.
Eigenschaften
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(4-iodophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16I2N2O4/c1-2-24-15-8-11(7-14(19)17(15)23)9-20-21-16(22)10-25-13-5-3-12(18)4-6-13/h3-9,23H,2,10H2,1H3,(H,21,22)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASYWAEZMOCDE-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)I)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16I2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-bromophenyl)amino]-2-butyryl-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724602.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5,5-dimethyl-3-(1-naphthylamino)-2-cyclohexen-1-one](/img/structure/B3724609.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3724612.png)

![4-hydroxy-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B3724630.png)
![2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3724648.png)
![2-(4-biphenylyloxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B3724654.png)


![N'-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B3724671.png)
![2-[(4-methyl-1-piperidinyl)methyl]-4(3H)-quinazolinone](/img/structure/B3724682.png)